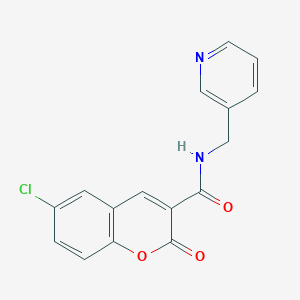

6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-chloro-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-12-3-4-14-11(6-12)7-13(16(21)22-14)15(20)19-9-10-2-1-5-18-8-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEUALWTISAQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of 6-chloro-2H-chromene-3-carboxamide with pyridin-3-ylmethylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted chromenes or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core is valuable in the development of new pharmaceuticals and organic materials.

Biology: Biologically, 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has shown potential as an anti-inflammatory and antioxidant agent. It has been studied for its ability to modulate various biological pathways and reduce oxidative stress.

Medicine: In medicine, this compound is being explored for its anticancer properties. Research has indicated that it can induce apoptosis in cancer cells and inhibit tumor growth. Its potential as a therapeutic agent is being investigated in preclinical studies.

Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to modulate signaling pathways related to inflammation and oxidative stress. The compound may also interact with enzymes and receptors involved in these processes, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key Observations

Pyridine vs. In contrast, the tetrahydrofuran-2-ylmethyl substituent () adds hydrophilicity but reduces aromaticity, possibly affecting membrane permeability . The sulfone-containing tetrahydrothiophen group () increases polarity, which may improve aqueous solubility compared to pyridine derivatives .

Chromene Substitution Patterns: The 6-methyl-4-oxo analog () replaces chlorine with a methyl group and shifts the ketone to C3.

Linker Flexibility :

- The pyridazine-linked propyl chain () extends the molecule’s length, enabling interactions with deeper binding pockets. However, the increased molecular weight (435.9 g/mol) may reduce bioavailability .

Conformational Effects :

Biological Activity

6-Chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a chromene core substituted with a pyridine moiety, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chromene derivatives, including 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide. The compound has been evaluated against various bacterial strains, demonstrating promising activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Methicillin-resistant S. aureus | 20 μg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The mechanism by which 6-chloro-2-oxo-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide exerts its antimicrobial effects may involve the inhibition of key enzymes or pathways essential for bacterial survival. For instance, similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromene structure can significantly influence biological activity. Key findings include:

- Chlorine Substitution : The presence of chlorine at the 6-position enhances antibacterial activity.

- Pyridine Moiety : The pyridine group is essential for interaction with bacterial targets, contributing to increased potency.

- Carboxamide Group : The carboxamide functionality is crucial for solubility and bioavailability.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Chromene Derivatives : A study reported that derivatives with various substitutions on the chromene ring exhibited differing levels of activity against bacterial strains. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

- Antimicrobial Evaluation : In a comparative study, 6-chloro derivatives were tested alongside standard antibiotics. The results indicated that certain derivatives had MIC values comparable to established antibiotics like ciprofloxacin, suggesting their potential as lead compounds in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.